molecular formula C26H23NO4 B6271054 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid CAS No. 317355-20-7

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid

Cat. No. B6271054
CAS RN: 317355-20-7
M. Wt: 413.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid (FMPB) is an organic compound with a wide range of applications in the field of organic chemistry. FMPB is used for the synthesis of various compounds and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid has a wide range of applications in the field of organic chemistry. It has been used for the synthesis of various compounds, including amino acids, peptides, and nucleotides. It has also been used for the synthesis of pharmaceuticals and other biologically active molecules. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid has been used for the synthesis of dyes and pigments, for the synthesis of polymers, and for the production of nanomaterials.

Mechanism of Action

The mechanism of action of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid is not completely understood. However, it is believed that 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid acts as a catalyst in the formation of various compounds. It is believed that 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can form complexes with metal ions, which can then catalyze the formation of various compounds. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can act as an electron donor, which can facilitate the formation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid are not completely understood. However, it has been found to have some anti-inflammatory and antioxidant properties. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid has been found to have some anti-cancer properties, and it has been found to be effective in the treatment of some types of cancer.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid for lab experiments are that it is a versatile compound and can be used for the synthesis of various compounds. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid is relatively inexpensive and is easily accessible. However, there are some limitations to using 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid for lab experiments. 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid is a highly reactive compound and can be dangerous if not handled properly. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can react with other compounds, which can lead to the formation of undesired products.

Future Directions

There are many potential future directions for the use of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid. One potential direction is the use of 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid for the synthesis of novel compounds. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid could be used for the synthesis of more complex compounds, such as peptides and nucleotides. Furthermore, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid could be used for the synthesis of pharmaceuticals and other biologically active molecules. Additionally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid could be used for the production of nanomaterials, for the synthesis of dyes and pigments, and for the synthesis of polymers. Finally, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid could be used to study the biochemical and physiological effects of various compounds.

Synthesis Methods

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can be synthesized by a variety of methods, including the following:
1. Wittig reaction: 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can be synthesized by the Wittig reaction, a reaction between an aldehyde or ketone and a phosphonium ylide. In this reaction, the aldehyde or ketone is converted to the corresponding alkene, and the phosphonium ylide is converted to an alkyl halide.
2. Grignard reaction: 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can also be synthesized by the Grignard reaction, a reaction between an alkyl halide and a metal halide. In this reaction, the alkyl halide is converted to an alkane, and the metal halide is converted to a metal alkoxide.
3. Sonogashira coupling: 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid can also be synthesized by the Sonogashira coupling, a reaction between an alkyne and an alkyl halide. In this reaction, the alkyne is converted to an alkene, and the alkyl halide is converted to an alkyl radical.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid involves the reaction of 2-pyrrolidinone with 9H-fluorene-9-carbonyl chloride to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-one. This intermediate is then reacted with 3-bromobenzoic acid in the presence of a base to form the final product, 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid.", "Starting Materials": [ "2-pyrrolidinone", "9H-fluorene-9-carbonyl chloride", "3-bromobenzoic acid", "base" ], "Reaction": [ "Step 1: React 2-pyrrolidinone with 9H-fluorene-9-carbonyl chloride in the presence of a base to form 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-one.", "Step 2: React 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-one with 3-bromobenzoic acid in the presence of a base to form 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)benzoic acid." ] }

CAS RN

317355-20-7

Molecular Formula

C26H23NO4

Molecular Weight

413.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.